

An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-5-methoxybenzoate*

Cat. No.: *B1350969*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-methoxybenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a salicylate core functionalized with a methoxy group, render it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its applications in research and development. The molecular weight of **Methyl 2-hydroxy-5-methoxybenzoate** is 182.17 g/mol .^{[1][2][3]}

Chemical and Physical Properties

Methyl 2-hydroxy-5-methoxybenzoate is typically encountered as a clear liquid or an amber oil at room temperature.^{[1][4]} Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	[1][2]
Molecular Weight	182.17 g/mol	[1][2][3]
CAS Number	2905-82-0	[1][2]
Appearance	Clear liquid / Amber oil	[1][4]
Boiling Point	280.3 °C	[2]
Density	1.216 g/cm ³	[2]
Flash Point	109.8 °C	[2]
Water Solubility	Predicted log(S) = -1.38	[3]

Synonyms: 5-Methoxysalicylic Acid Methyl Ester, Methyl 5-methoxysalicylate, 2-Hydroxy-5-methoxybenzoic acid methyl ester.[2]

Molecular Structure

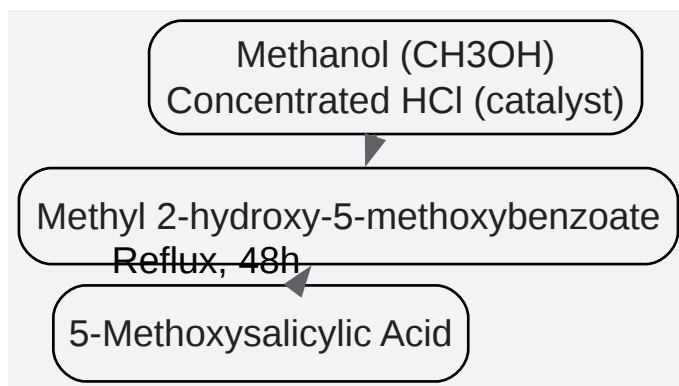
The structure of **Methyl 2-hydroxy-5-methoxybenzoate**, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl ester group, is a key determinant of its reactivity. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl is a notable feature.

Caption: 2D Structure of **Methyl 2-hydroxy-5-methoxybenzoate**.

Synthesis Protocol

A reliable method for the laboratory-scale synthesis of **Methyl 2-hydroxy-5-methoxybenzoate** is the Fischer esterification of 5-methoxysalicylic acid. This method is straightforward and proceeds with good yield.

Reaction Scheme:



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Caption: Synthesis of **Methyl 2-hydroxy-5-methoxybenzoate**.

Step-by-Step Methodology:[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 73 g of 5-methoxysalicylic acid and 700 ml of methanol.
- **Acid Catalysis:** Carefully add 95 ml of concentrated hydrochloric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Neutralization and Concentration:** After cooling, add 10 g of potassium carbonate to neutralize the excess acid. Concentrate the mixture to an oily residue using a rotary evaporator.
- **Workup:** Dissolve the oily residue in 250 ml of ethyl acetate. Wash the organic solution with two 100 ml portions of 10% sodium bicarbonate solution.
- **Drying and Isolation:** Dry the ethyl acetate layer over anhydrous sodium sulfate. Evaporate the solvent to yield the final product, **Methyl 2-hydroxy-5-methoxybenzoate**, as an amber oil.

Spectroscopic Characterization

The identity and purity of **Methyl 2-hydroxy-5-methoxybenzoate** can be confirmed through various spectroscopic techniques.

^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as a set of coupled multiplets in the aromatic region of the spectrum. The methoxy and methyl ester protons will each show a singlet, typically in the range of 3.5-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 160 ppm, with those attached to oxygen atoms being the most deshielded. The carbons of the methoxy and methyl ester groups will be seen upfield, usually between 50 and 60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include:

- A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm^{-1} .
- A strong C=O stretching absorption for the ester carbonyl group, usually around 1680-1710 cm^{-1} .
- C-O stretching bands for the ester and ether linkages in the 1000-1300 cm^{-1} region.
- C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

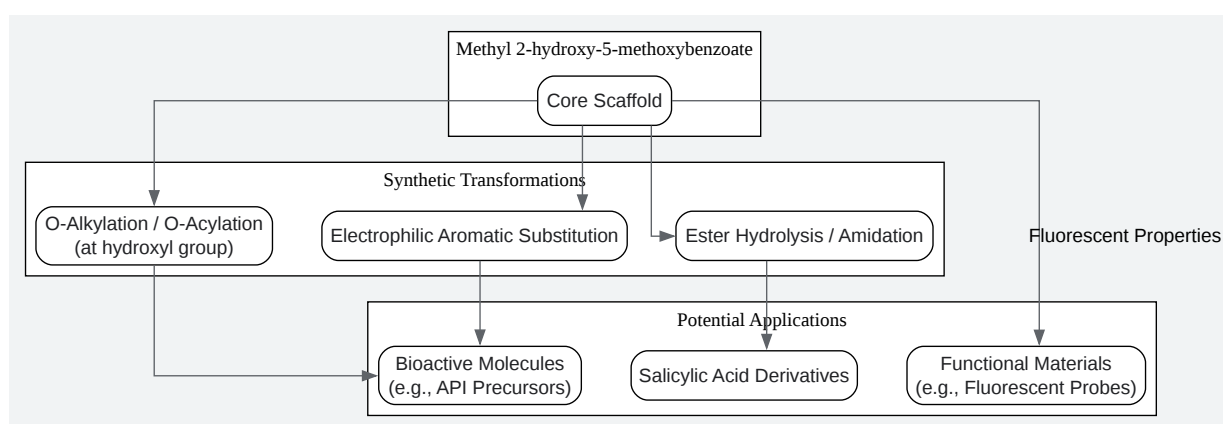
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at an m/z corresponding to the molecular weight of the compound (182.17). Common fragmentation patterns for methyl salicylates include the loss of the methoxy group ($-\text{OCH}_3$) and the methyl ester group ($-\text{COOCH}_3$). Key fragments for **Methyl 2-hydroxy-5-methoxybenzoate** would be expected at m/z 151 and 123.[\[5\]](#)

Applications in Research and Drug Development

Methyl 2-hydroxy-5-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its

utility stems from the presence of multiple reactive sites that can be selectively functionalized.

- **Precursor for Salicylic Acid Derivatives:** It serves as a starting material for the synthesis of a variety of salicylic acid derivatives.^{[1][2]} These derivatives are a well-established class of compounds with a wide range of pharmaceutical applications, including anti-inflammatory, analgesic, and antipyretic properties.
- **Building Block in Medicinal Chemistry:** The structural motif of a substituted salicylate is found in numerous biologically active compounds. While direct applications in launched drugs are not widely documented, its structural similarity to key intermediates in the synthesis of targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, highlights its potential in the development of novel therapeutics. The synthesis of Gefitinib utilizes a similarly substituted benzoic acid ester, demonstrating the importance of this class of molecules in accessing complex drug architectures.
- **Fluorescent Properties:** The compound exhibits fluorescence, which may be exploited in the development of fluorescent probes for biological imaging or as a structural component in functional materials.^{[1][2]}



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Caption: Synthetic utility of **Methyl 2-hydroxy-5-methoxybenzoate**.

Safety and Handling

Methyl 2-hydroxy-5-methoxybenzoate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

- Hazard Statements:
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.
 - Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - In case of contact with skin, wash with plenty of soap and water.
 - In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled, remove the person to fresh air and keep comfortable for breathing.
 - Store in a well-ventilated place. Keep the container tightly closed.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate is a valuable and versatile chemical compound with a well-defined set of properties and established synthetic routes. Its utility as a precursor to more complex molecules, particularly in the realm of medicinal chemistry, underscores its importance

for researchers and drug development professionals. A thorough understanding of its chemistry, handling, and applications is crucial for its effective and safe utilization in the laboratory.

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